Trpm4-IN-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

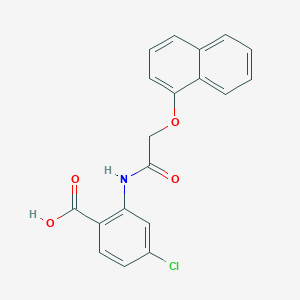

Eigenschaften

Molekularformel |

C19H14ClNO4 |

|---|---|

Molekulargewicht |

355.8 g/mol |

IUPAC-Name |

4-chloro-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid |

InChI |

InChI=1S/C19H14ClNO4/c20-13-8-9-15(19(23)24)16(10-13)21-18(22)11-25-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22)(H,23,24) |

InChI-Schlüssel |

OKFVCWAYHJMQFA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

TRPM4-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRPM4-IN-2 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its direct effects on TRPM4 channel activity and the subsequent impact on downstream cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating TRPM4 as a therapeutic target in various diseases, including cancer.

Introduction to TRPM4

Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel permeable to monovalent cations such as Na+ and K+, but impermeable to Ca2+.[1][2] Its activation is triggered by an increase in intracellular calcium concentration ([Ca2+]i).[1][2] Upon opening, TRPM4 allows an influx of Na+ ions, leading to membrane depolarization. This change in membrane potential plays a crucial role in modulating a variety of cellular processes by influencing the driving force for Ca2+ entry through other channels.[3][4] Dysregulation of TRPM4 function has been implicated in several pathologies, including cardiovascular diseases and various types of cancer, making it an attractive target for therapeutic intervention.[4][5]

This compound: A Potent Inhibitor of TRPM4

This compound is a small molecule compound identified as a potent inhibitor of the TRPM4 channel.[5] Electrophysiological studies have demonstrated its direct inhibitory effect on TRPM4-mediated currents.

Quantitative Data

The inhibitory potency of this compound on the TRPM4 channel has been quantified through various experimental assays.

| Parameter | Value | Cell Line | Reference |

| IC50 | 0.16 µM | - | [5] |

| Current Inhibition | 88 ± 9% | DU145 | [5] |

Mechanism of Action: From Channel Inhibition to Cellular Effects

The primary mechanism of action of this compound is the direct blockade of the TRPM4 ion channel. This initial event triggers a cascade of downstream effects by modulating intracellular signaling pathways that are sensitive to changes in membrane potential and calcium homeostasis.

Modulation of Intracellular Calcium Signaling

By inhibiting the Na+ influx through TRPM4, this compound prevents membrane depolarization. This, in turn, preserves the electrochemical gradient for Ca2+ entry through store-operated calcium (SOC) channels and other calcium-permeable channels.[3][4] The modulation of intracellular Ca2+ levels is a critical event that influences a multitude of cellular functions.

Impact on Cancer-Related Signaling Pathways

In the context of cancer, particularly prostate cancer, the inhibition of TRPM4 by compounds like this compound has been shown to affect key signaling pathways that drive tumor progression.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that TRPM4 expression is associated with the activation of this pathway in cancer cells.[6] Inhibition of TRPM4 can lead to the downregulation of PI3K/AKT/mTOR signaling, thereby reducing cancer cell proliferation and survival.[1]

The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. TRPM4 has been demonstrated to regulate the stability and nuclear translocation of β-catenin, a key effector of the Wnt pathway.[1][2] By modulating the activity of GSK-3β, a negative regulator of β-catenin, TRPM4 influences the transcriptional activity of β-catenin target genes involved in cell proliferation and invasion.[1][7] Inhibition of TRPM4 with compounds such as this compound is expected to disrupt this process, leading to decreased β-catenin signaling and a reduction in cancer cell malignancy.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is used to measure the effect of this compound on TRPM4 channel currents.

-

Cell Culture: HEK293 cells stably or transiently expressing human TRPM4 are commonly used.

-

Pipette Solution (Intracellular):

-

140 mM Cs-glutamate

-

10 mM HEPES

-

1 mM MgCl2

-

0.5 mM EGTA

-

Free Ca2+ adjusted to desired concentration (e.g., 300 µM to activate TRPM4)

-

pH adjusted to 7.2 with CsOH

-

-

Bath Solution (Extracellular):

-

140 mM NaCl

-

5 mM KCl

-

2 mM CaCl2

-

1 mM MgCl2

-

10 mM HEPES

-

10 mM Glucose

-

pH adjusted to 7.4 with NaOH

-

-

Voltage Protocol:

-

Hold cells at a holding potential of -60 mV.

-

Apply voltage ramps from -100 mV to +100 mV over 200 ms to elicit currents.

-

Alternatively, use step protocols to measure steady-state currents at various potentials.

-

-

Data Acquisition and Analysis:

-

Record currents using an appropriate amplifier and data acquisition system.

-

Analyze the current-voltage (I-V) relationship and the effect of this compound at various concentrations to determine the IC50.

-

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.[8][9]

-

Cell Seeding: Plate cancer cells (e.g., PC3, DU145) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

-

Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).[8]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-4 hours, or until a color change is apparent.[8]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

Western Blotting

This technique is used to analyze the effect of this compound on the expression and phosphorylation status of proteins in signaling pathways like PI3K/AKT and Wnt/β-catenin.

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, β-catenin, p-GSK-3β, GSK-3β, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Immunofluorescence for β-catenin Localization

This method is used to visualize the effect of this compound on the subcellular localization of β-catenin.[10]

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against β-catenin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Analyze the images to determine the nuclear-to-cytoplasmic ratio of β-catenin fluorescence intensity.[10]

-

Intracellular Calcium Measurement (Fura-2 AM)

This assay measures changes in intracellular calcium concentration in response to TRPM4 inhibition.

-

Cell Loading: Incubate cells with Fura-2 AM (a ratiometric calcium indicator) in a suitable buffer (e.g., HBSS) at 37°C.

-

Washing: Wash the cells to remove extracellular Fura-2 AM.

-

Baseline Measurement: Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

-

Stimulation and Inhibition:

-

Stimulate the cells to induce a calcium response (e.g., with a GPCR agonist).

-

Apply this compound to observe its effect on the calcium signal.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the TRPM4 channel. Its mechanism of action involves the direct inhibition of TRPM4, leading to the modulation of intracellular calcium signaling and the subsequent alteration of key cellular pathways such as PI3K/AKT/mTOR and Wnt/β-catenin. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting TRPM4 with inhibitors like this compound in various disease models.

References

- 1. TRPM4 regulates Akt/GSK3‐β activity and enhances β‐catenin signaling and cell proliferation in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPM4 is highly expressed in human colorectal tumor buds and contributes to proliferation, cell cycle, and invasion of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM4 regulates Akt/GSK3-β activity and enhances β-catenin signaling and cell proliferation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. doaj.org [doaj.org]

- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Multiple immunofluorescence assay identifies upregulation of Active β-catenin in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Trpm4-IN-2: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective TRPM4 Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Trpm4-IN-2 (also known as NBA), a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. TRPM4 is a calcium-activated non-selective cation channel implicated in various physiological and pathological processes, making it an attractive therapeutic target for conditions such as cardiac arrhythmias, immune disorders, and certain cancers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical features governing the inhibitory activity of this compound and its analogs, along with detailed experimental protocols and pathway visualizations.

Structure-Activity Relationship (SAR) of this compound and Analogs

The core scaffold of this compound belongs to the aryloxyacyl-anthranilic acid class of compounds. Systematic modifications of this scaffold have revealed key structural features essential for potent TRPM4 inhibition. The following table summarizes the quantitative SAR data for this compound and a selection of its analogs, primarily based on a sodium influx screening assay in HEK293 cells overexpressing human TRPM4.[3]

| Compound ID | R1 | R2 | R3 | Linker | Aryloxy Group | IC50 (µM) | Ligand Efficiency (LE) |

| This compound (NBA/6) | H | 4-Cl | H | -NH-CO-CH2-O- | 1-Naphthyl | 0.4 ± 0.3 | 0.345 |

| 4 | H | 4-Cl | H | -NH-CO-CH2-O- | 2-Chlorophenyl | 1.6 ± 0.3 | - |

| 5 | H | 4-Cl | H | -NH-CO-CH(CH3)-O- | 2-Chlorophenyl | 1.5 ± 0.1 | 0.371 |

| 9-phenanthrol | - | - | - | - | - | 29.1 ± 5.8 | - |

| Flufenamic acid (FFA) | - | - | - | - | - | - | - |

| Analog 1 | H | H | H | -NH-CO-CH2-O- | 1-Naphthyl | > 10 | - |

| Analog 2 | 5-Cl | 4-Cl | H | -NH-CO-CH2-O- | 1-Naphthyl | 1.2 ± 0.2 | - |

| Analog 3 | H | 4-Cl | H | -NH-CO-CH2-S- | 1-Naphthyl | > 10 | - |

| Analog 4 | H | 4-Cl | H | -NH-CO-CH2-O- | Phenyl | 5.2 ± 0.8 | - |

| Analog 5 | H | 4-Cl | H | -NH-CO-CH2-O- | 2,4-Dichlorophenyl | 1.1 ± 0.1 | - |

Key SAR Insights:

-

Anthranilic Acid Moiety: The anthranilic acid is a critical component for activity. A halogen substituent at the 4-position of the anthranilic acid ring, particularly chlorine, is crucial for potent inhibition.[3] Unsubstituted or differently substituted analogs generally exhibit significantly lower activity.

-

Aryloxy Group: The nature of the aryloxy group has a profound impact on potency. The 1-naphthyl group of this compound is optimal, conferring sub-micromolar inhibitory activity.[3] Replacing it with smaller aromatic systems like phenyl or substituted phenyl groups generally leads to a decrease in potency.

-

Linker: The acetamido linker is important for maintaining the correct orientation of the pharmacophoric features. Modifications to the linker, such as replacing the ether oxygen with sulfur, can abolish activity.[3]

-

Species Specificity: It is important to note that some TRPM4 inhibitors exhibit species-specific effects. For instance, while this compound (NBA) inhibits both human and mouse TRPM4, a closely related analog, CBA (4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid), is a potent inhibitor of human TRPM4 but is ineffective against the mouse ortholog.[4][5] This highlights the need for careful evaluation in relevant species models during drug development.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and its analogs.

Synthesis of Aryloxyacyl-anthranilic Acid Derivatives

The general synthetic route for this compound and its analogs involves a two-step process:

-

Synthesis of the aryloxyacetic acid: The corresponding phenol or naphthol is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like acetone under reflux. The resulting ester is then hydrolyzed using a base like sodium hydroxide to yield the aryloxyacetic acid.

-

Amide coupling: The synthesized aryloxyacetic acid is then coupled with the appropriate aminobenzoic acid derivative. This is typically achieved by first activating the carboxylic acid with a coupling agent like thionyl chloride or a carbodiimide (e.g., EDC) to form an acid chloride or an active ester, respectively. The activated species is then reacted with the aminobenzoic acid in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane or DMF to yield the final aryloxyacyl-anthranilic acid derivative.

Sodium Influx Screening Assay

This high-throughput screening compatible assay is used to measure TRPM4-mediated Na+ influx in cells using a sodium-sensitive dye.[3]

Cell Culture and Plating:

-

Tetracycline-inducible HEK293 cells stably expressing human TRPM4 are cultured in DMEM supplemented with 10% FBS, 4 mM glutamine, 5 µg/mL blasticidin, and 0.4 mg/mL zeocin.

-

TRPM4 expression is induced by adding 1 µg/mL of tetracycline to the induction medium 15–20 hours before the experiment.[3]

-

Cells are plated in 96-well black-walled, clear-bottomed poly-D-lysine coated plates at a density of 30,000 cells per well.

Assay Procedure:

-

Replace the culture medium with 100 µL per well of assay buffer (140 mM NMDG-Cl, 10 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.2) and incubate for 45 minutes at room temperature to deplete intracellular sodium.

-

Load the cells with a sodium-sensitive dye (e.g., Asante Natrium Green-2 AM) by adding the dye to the assay buffer and incubating for a specified time according to the manufacturer's protocol.

-

Prepare compound plates with various concentrations of the test inhibitors in the assay buffer.

-

To initiate Na+ influx, add a stimulus buffer containing high sodium (e.g., 700 mM NaCl) and a calcium ionophore (e.g., 50 µM ionomycin) to the wells.

-

Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) with excitation at 488 nm and emission at 540 ± 30 nm.[3]

-

The initial rate of fluorescence increase is used to determine the extent of TRPM4 inhibition. IC50 values are calculated by fitting the concentration-response data to the Hill equation.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of inhibitors.

Cell Preparation:

-

HEK293 cells stably or transiently expressing TRPM4 are grown on glass coverslips.

Solutions:

-

Extracellular (bath) solution (in mM): 156 NaCl, 5 CaCl2, 10 glucose, and 10 HEPES (pH adjusted to 7.4 with NaOH).[6]

-

Intracellular (pipette) solution (in mM): 156 CsCl, 1 MgCl2, and 10 HEPES (pH adjusted to 7.2 with CsOH).[6] Intracellular free Ca2+ is buffered to a final concentration of 10⁻⁴ M to activate TRPM4.

Recording Procedure:

-

Form a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record membrane currents using a patch-clamp amplifier.

-

Apply a voltage ramp protocol (e.g., a 400 ms ramp from -100 mV to +100 mV) to elicit TRPM4 currents.[6] The holding potential is typically set at -60 mV.[6]

-

Apply test compounds to the bath solution to determine their effect on the TRPM4 current.

-

The current amplitude at a specific voltage (e.g., +100 mV) is measured before and after compound application to quantify the degree of inhibition.

Visualizations

TRPM4 Signaling Pathway

Caption: A simplified diagram of the TRPM4 signaling pathway.

Experimental Workflow for SAR Screening

Caption: Workflow for the discovery and optimization of TRPM4 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 5. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

The Dichotomous Role of TRPM4 in Prostate Cancer: A Technical Guide to the Biological Function and Inhibition by TRPM4-IN-2

For Immediate Release

Bern, Switzerland – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the biological function of the transient receptor potential melastatin 4 (TRPM4) ion channel in prostate cancer and the preclinical efficacy of its inhibitor, TRPM4-IN-2 (also known as NBA). This document synthesizes current research, presenting key quantitative data, detailed experimental methodologies, and critical signaling pathways to inform future therapeutic strategies.

TRPM4, a calcium-activated non-selective cation channel, is emerging as a significant contributor to prostate cancer progression. Its upregulation in prostate cancer tissue is linked to enhanced cell migration and, in some cellular contexts, proliferation, positioning it as a compelling target for novel cancer therapies.

Core Biological Functions of TRPM4 in Prostate Cancer

TRPM4's role in prostate cancer is multifaceted, primarily influencing calcium homeostasis and downstream signaling cascades that drive key tumorigenic processes.

-

Regulation of Calcium Signaling: TRPM4 is a crucial negative feedback regulator of store-operated Ca2+ entry (SOCE).[1] Upon activation by intracellular calcium, TRPM4 allows an influx of sodium ions, leading to membrane depolarization. This depolarization reduces the electrochemical gradient for calcium entry through SOCE channels, thereby modulating intracellular calcium levels.[1] Dysregulation of this process is a hallmark of cancer, contributing to increased cell survival and motility.

-

Promotion of Cell Migration and Invasion: A consistent finding across multiple studies is the role of TRPM4 in promoting the migration of prostate cancer cells.[1] Downregulation of TRPM4 has been shown to significantly impede the migratory capacity of androgen-insensitive prostate cancer cell lines such as DU145 and PC3.[1] This function is linked to its role as a component of the adhesome and its ability to influence actin cytoskeleton dynamics.[1]

-

Contribution to Cell Proliferation: The impact of TRPM4 on prostate cancer cell proliferation is context-dependent. Some studies have demonstrated that decreasing TRPM4 levels can lead to reduced proliferation of PC3 cells.[2] However, other research indicates that knockdown of TRPM4 does not affect the proliferation of DU145 and PC3 cells.[1] This suggests that the proliferative role of TRPM4 may vary between different prostate cancer subtypes or experimental conditions.

The Akt/GSK3-β/β-catenin Signaling Axis

A pivotal signaling pathway influenced by TRPM4 in prostate cancer involves the Akt, GSK3-β, and β-catenin cascade. Elevated TRPM4 expression is associated with the activation of Akt and the inhibitory phosphorylation of GSK3-β. This, in turn, leads to the stabilization and nuclear translocation of β-catenin, a key transcriptional co-activator. Nuclear β-catenin then promotes the expression of genes involved in cell proliferation and survival.[2][3] The effect of TRPM4 on Akt1 activation is likely mediated through an alteration in the calcium/calmodulin-EGFR axis.[3]

This compound (NBA): A Potent Inhibitor with Nuanced Biological Effects

This compound, also known as N-(2-(1-naphthyloxy)acetyl)-4-chlorobenzoic acid (NBA), is a potent small molecule inhibitor of the TRPM4 channel.

| Inhibitor | Target | IC50 | Cell Line | Reference |

| This compound (NBA) | TRPM4 | 0.16 µM | Not specified | [4] |

While this compound effectively blocks TRPM4-mediated currents in prostate cancer cells, its downstream biological effects in this context are a subject of critical investigation. A key study by Borgström and colleagues (2021) provides crucial insights into this matter.

| Compound | Cell Line | Concentration | Effect on TRPM4 Current | Reference |

| This compound (NBA) | DU145 | 50 µM | 88 ± 9% inhibition | [4] |

Despite this significant, albeit partial, inhibition of the ion channel's conductive function, the study reported that this compound, along with other novel inhibitors, did not demonstrate a specific effect on cellular proliferation, viability, or migration in DU145 prostate cancer cells.[5] This pivotal finding suggests that the role of TRPM4 in promoting these cancer hallmarks may not be solely dependent on its ion conductivity. It is plausible that non-conductive functions of the TRPM4 protein, such as its protein-protein interactions within signaling complexes, play a more dominant role in these processes. This highlights a critical consideration for the development of TRPM4-targeted therapies, suggesting that strategies aimed at disrupting the protein's scaffolding functions, in addition to its channel activity, may be more efficacious.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.

References

- 1. Small Molecular Inhibitors Block TRPM4 Currents in Prostate Cancer Cells, with Limited Impact on Cancer Hallmark Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effect of Trpm4-IN-2 on TRPM4 Channel Gating

This technical guide provides a comprehensive overview of the effects of this compound on the gating properties of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. TRPM4 is a calcium-activated, non-selective monovalent cation channel that plays a crucial role in various physiological processes by modulating cell membrane potential.[1][2][3] Its dysfunction has been implicated in conditions such as cardiac arrhythmias and cancer, making it a significant target for therapeutic intervention.[1][3][4][5] this compound, a potent small molecule inhibitor, serves as a critical tool for investigating TRPM4 function and as a lead compound for drug development.[6]

TRPM4 Channel Gating: A Brief Overview

The TRPM4 channel is unique among TRP channels as it is activated by intracellular calcium (Ca²⁺) but is impermeable to it.[2][7] Instead, it conducts monovalent cations like sodium (Na⁺) and potassium (K⁺), leading to membrane depolarization.[2][7][8] The gating of TRPM4 is complex and regulated by multiple factors:

-

Intracellular Calcium (Ca²⁺): An increase in intracellular Ca²⁺ concentration is the primary trigger for channel opening.[4][5]

-

Voltage Dependence: The channel's open probability is strongly modulated by the membrane potential, with depolarization favoring channel activation.[9][10][11]

-

Phosphatidylinositol 4,5-bisphosphate (PIP₂): This membrane phospholipid is a crucial modulator, counteracting Ca²⁺-dependent desensitization and increasing the channel's sensitivity to both Ca²⁺ and voltage.[2][10][12]

This compound: A Potent Inhibitor of TRPM4

This compound, also known as NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid), is a small molecule inhibitor belonging to the aryloxyacyl-anthranilic acid class.[13] It has been identified as a potent and specific blocker of TRPM4 currents.[6][13]

Mechanism of Action: Effect on TRPM4 Gating

This compound exerts its inhibitory effect by directly interacting with the channel protein, leading to a reduction in ion conductance.

3.1. Direct Channel Blockade

The primary mechanism of action of this compound is the blockade of TRPM4-mediated currents.[6][13] This inhibition has been demonstrated to be effective when the compound is applied to either the intracellular or the extracellular side of the membrane.[13][14]

3.2. Binding Site

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of this compound (NBA). The molecule binds within a pocket formed between the S3, S4, and TRP helices and the S4-S5 linker of the TRPM4 protein.[15] This structural information provides a molecular basis for its inhibitory action and is crucial for the rational design of more potent and selective TRPM4 inhibitors.[15]

3.3. Effects on Voltage and Calcium Sensitivity

Current research suggests that this compound acts as a direct channel blocker rather than by altering the fundamental gating mechanisms of voltage or calcium sensitivity. Studies have focused on its ability to reduce current amplitude at given activating concentrations of Ca²⁺ and membrane potentials.[13][16]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound (NBA) has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for both human and mouse TRPM4 channels.

| Compound | Species | Application | IC₅₀ (μM) | Reference |

| This compound (NBA) | Human | Extracellular | 0.125 | [13] |

| This compound (NBA) | Human | Intracellular | 0.187 | [13] |

| This compound (NBA) | Mouse | Extracellular | 0.215 | [13] |

| This compound (NBA) | Mouse | Intracellular | 0.119 | [13] |

Experimental Protocols

The characterization of this compound's effect on TRPM4 gating is primarily achieved through patch-clamp electrophysiology.

5.1. Cell Preparation and TRPM4 Expression

-

Cell Line: TsA-201 cells, a derivative of Human Embryonic Kidney (HEK293) cells, are commonly used for their robust expression of exogenous ion channels and low endogenous currents.

-

Transfection: Cells are transiently transfected with plasmids encoding either human or mouse TRPM4. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells for recording.

5.2. Patch-Clamp Electrophysiology (Inside-Out Configuration)

This configuration allows for the direct application of this compound and other modulators to the intracellular face of the channel.

-

Solutions:

-

Intracellular (Bath) Solution (in mM): 140 KCl, 1 MgCl₂, 5 EGTA, and 10 HEPES, adjusted to pH 7.2 with KOH. Free Ca²⁺ is added to achieve the desired activating concentration (e.g., 300 μM).

-

Extracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.4 with KOH.

-

-

Recording Procedure:

-

Giga-ohm seals are formed between the patch pipette and the cell membrane.

-

The pipette is then retracted to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).

-

TRPM4 currents are activated by perfusing the patch with the intracellular solution containing a high concentration of free Ca²⁺ (e.g., 300 μM).

-

-

Voltage Protocol:

-

The membrane patch is held at a holding potential of 0 mV.

-

Voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) are applied to elicit TRPM4 currents and construct current-voltage (I-V) relationships.

-

-

Compound Application:

-

Once stable TRPM4 currents are established, various concentrations of this compound are perfused onto the patch via a rapid solution exchange system.

-

The effect of the compound is measured as the percentage of current inhibition at a specific voltage (e.g., +100 mV).

-

-

Data Analysis:

-

Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

The data are fitted with the Hill equation to determine the IC₅₀ value.

-

Visualizations: Pathways and Workflows

References

- 1. academic.oup.com [academic.oup.com]

- 2. Role of the TRPM4 Channel in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. TRPM4 in Cancer—A New Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bmbreports.org [bmbreports.org]

- 8. pnas.org [pnas.org]

- 9. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Ca2+-activated cation channel TRPM4 is regulated by phosphatidylinositol 4,5-biphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Voltage dependence of the Ca2+-activated cation channel TRPM4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]

Trpm4-IN-2: A Deep Dive into its Selectivity Profile Against Other TRP Channels

For Immediate Release

Bern, Switzerland - A comprehensive analysis of Trpm4-IN-2, a potent inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, reveals a favorable selectivity profile against a panel of other TRP channels. This technical guide provides an in-depth look at the quantitative data, experimental methodologies, and the underlying screening strategies employed to characterize this promising research compound. This information is critical for researchers, scientists, and drug development professionals investigating the role of TRPM4 in various physiological and pathological processes.

This compound, also known as NBA, emerged from a screening campaign that identified a series of halogenated anthranilic amides as potent TRPM4 inhibitors. A closely related analog, CBA, demonstrated high selectivity for TRPM4 over other TRP family members, including TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, and TRPM8, suggesting a similar selective nature for this compound.

Quantitative Selectivity Profile

To ascertain the precise selectivity of this compound, a series of electrophysiological and cell-based assays were conducted. The inhibitory activity of this compound against various TRP channels is summarized below.

| Channel | IC50 (µM) or % Inhibition @ 10 µM |

| hTRPM4 | 0.4 ± 0.3 |

| hTRPV1 | > 10 |

| hTRPV3 | > 10 |

| hTRPV6 | > 10 |

| hTRPM5 | > 10 |

| hTRPM7 | > 10 |

| hTRPM8 | > 10 |

Table 1: Selectivity profile of this compound against a panel of human TRP channels. Data presented as IC50 values or percentage of inhibition at a concentration of 10 µM. The data for channels other than TRPM4 is based on the selectivity profile of the closely related analog CBA as reported by Ozhathil et al., 2018, and subsequent publications.

Key Experimental Methodologies

The determination of the selectivity profile of this compound and its analogs involved two primary experimental approaches: a high-throughput Na⁺-influx screening assay and conventional whole-cell patch-clamp electrophysiology.

Na⁺-Influx Screening Assay

This cell-based assay provided a high-throughput method for assessing the inhibitory activity of compounds on TRPM4.

-

Cell Line: HEK293 cells with tetracycline-inducible expression of Flag-tagged human TRPM4 (HEK293 Flag-hTRPM4).

-

Principle: The assay measures the influx of Na⁺ into the cells upon TRPM4 activation, using a Na⁺-sensitive fluorescent dye (Asante Natrium Green-2 AM). Inhibition of TRPM4 by a compound results in a decreased fluorescent signal.

-

Protocol:

-

HEK293 Flag-hTRPM4 cells were seeded in 96-well plates and TRPM4 expression was induced with tetracycline.

-

Cells were loaded with the Asante Natrium Green-2 AM dye.

-

A baseline fluorescence was recorded before the addition of the test compound (this compound) at various concentrations.

-

TRPM4 was activated using a combination of ionomycin (to increase intracellular Ca²⁺) and a Na⁺-containing buffer.

-

The change in fluorescence, corresponding to Na⁺ influx, was monitored over time using a fluorescence plate reader.

-

The inhibitory effect of this compound was calculated by comparing the fluorescence signal in treated wells to control wells.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provided a detailed and direct measurement of the effect of this compound on the ion channel currents of TRPM4 and other TRP channels.

-

Cell Lines: HEK293 cells stably or transiently expressing the specific human TRP channel of interest (hTRPM4, hTRPV1, hTRPV3, hTRPV6, hTRPM5, hTRPM7, or hTRPM8).

-

Principle: This method allows for the direct measurement of ion flow through the channels in the cell membrane by controlling the membrane potential and recording the resulting current.

-

Protocol for TRPM4:

-

Whole-cell patch-clamp recordings were performed on HEK293 cells expressing hTRPM4.

-

The intracellular (pipette) solution contained a high concentration of Ca²⁺ (e.g., 300 µM free Ca²⁺) to activate TRPM4 channels.

-

The extracellular (bath) solution contained a standard physiological salt solution.

-

A voltage ramp protocol (e.g., from -100 mV to +100 mV) was applied to elicit TRPM4 currents.

-

This compound was applied to the cells at various concentrations via the bath solution.

-

The reduction in the TRPM4 current amplitude in the presence of the compound was measured to determine the IC50 value.

-

-

Protocol for Other TRP Channels (Selectivity Screening):

-

A similar whole-cell patch-clamp protocol was used for cells expressing other TRP channels.

-

Channel-specific activators were used to elicit currents (e.g., capsaicin for TRPV1, menthol for TRPM8).

-

This compound was applied at a fixed concentration (e.g., 10 µM) to assess its inhibitory effect.

-

The percentage of inhibition was calculated by comparing the current amplitude before and after the application of this compound.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of TRPM4 activation and the experimental workflow for assessing the selectivity of this compound.

Unveiling the Molecular Grip: A Technical Guide to the Trpm4-IN-2 Binding Site on the TRPM4 Channel

For Immediate Release

This technical guide provides an in-depth analysis of the binding site of Trpm4-IN-2, a potent inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. Tailored for researchers, scientists, and drug development professionals, this document synthesizes structural data, quantitative analysis, and detailed experimental methodologies to elucidate the molecular interactions governing this crucial therapeutic target.

Executive Summary

The Transient Receptor Potential Melastatin 4 (TRPM4) ion channel is a calcium-activated, non-selective cation channel implicated in a variety of physiological processes, including cardiovascular function and cancer progression. Its role in disease has made it a significant target for pharmacological intervention. This compound (also known as NBA) has emerged as a potent and selective inhibitor of TRPM4. Understanding the precise binding site and mechanism of action of this inhibitor is paramount for the development of next-generation therapeutics. This guide details the allosteric binding pocket of this compound on the TRPM4 channel, providing a comprehensive resource for researchers in the field.

The this compound Binding Site: A Pocket of Allosteric Modulation

Recent cryo-electron microscopy (cryo-EM) studies have successfully elucidated the structure of the human TRPM4 channel in complex with this compound. These structural insights reveal that this compound does not bind to the ion-conducting pore but rather occupies a distinct allosteric pocket.

This binding pocket is strategically located at the interface of the transmembrane helices S3, S4, and the TRP (Transient Receptor Potential) helix, as well as the S4-S5 linker. This region is crucial for the channel's gating mechanism, and the binding of this compound in this pocket stabilizes the channel in a closed or non-conducting state.

Key Interacting Residues:

Mutagenesis and structural data have identified several key amino acid residues within this pocket that are critical for the binding of this compound. These include:

-

Val901

-

Val904

-

Leu907

These hydrophobic residues form a greasy pocket that accommodates the inhibitor, highlighting the importance of hydrophobic interactions in the binding of this compound.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through various experimental assays. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the TRPM4 channel activity by 50%.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 0.16 µM | Electrophysiology (Inside-out patch clamp) | [1] |

While the IC50 provides a measure of functional inhibition, direct binding affinity data such as the dissociation constant (Kd) for this compound are not yet extensively published. The IC50 value, however, confirms the sub-micromolar potency of this inhibitor.

Experimental Protocols

The characterization of the this compound binding site and its inhibitory activity has been achieved through a combination of sophisticated experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

Inside-Out Patch-Clamp Electrophysiology

This technique is the gold standard for studying the activity of ion channels and the effects of inhibitors. It allows for the direct measurement of ion flow through a single or a small number of channels in an excised patch of the cell membrane.

Objective: To measure the inhibitory effect of this compound on TRPM4 channel currents.

Cell Line: HEK293 cells stably or transiently expressing human TRPM4.

Solutions:

-

Pipette Solution (Extracellular):

-

150 mM NaCl

-

10 mM HEPES

-

2 mM CaCl2

-

Adjust pH to 7.4 with NaOH

-

-

Bath Solution (Intracellular):

-

150 mM NaCl

-

10 mM HEPES

-

2 mM HEDTA

-

Adjust pH to 7.4 with NaOH

-

-

Activating Solution: Bath solution supplemented with a specific concentration of free Ca2+ (e.g., 300 µM) to activate TRPM4 channels.

-

Inhibitor Solution: Activating solution containing the desired concentration of this compound.

Procedure:

-

Culture HEK293 cells expressing TRPM4 on glass coverslips.

-

Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the pipette solution.

-

Approach a cell with the pipette and form a high-resistance (GΩ) seal with the cell membrane.

-

Excise the patch of membrane by pulling the pipette away from the cell, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Perfuse the patch with the activating solution to elicit TRPM4 currents.

-

Apply the inhibitor solution to the patch and record the reduction in current.

-

Perform dose-response experiments by applying a range of this compound concentrations to determine the IC50 value.

-

Record currents using an appropriate amplifier and data acquisition software. Analyze the data to quantify the inhibition.

Sodium (Na+) Influx Assay

This high-throughput screening (HTS) compatible assay provides a functional readout of TRPM4 channel activity by measuring the influx of Na+ into cells.

Objective: To screen for and characterize inhibitors of TRPM4-mediated Na+ influx.

Cell Line: HEK293 cells with tetracycline-inducible expression of TRPM4.

Reagents:

-

Assay Buffer: Appropriate physiological buffer.

-

Na+-sensitive fluorescent dye: e.g., Asante Natrium Green-2 (ANG-2).

-

TRPM4 Activator: Ionomycin (a calcium ionophore to increase intracellular Ca2+).

-

Stimulus Buffer: Assay buffer containing high NaCl and CaCl2, and ionomycin.

-

This compound: Dissolved in DMSO.

Procedure:

-

Seed TRPM4-expressing HEK293 cells in 96-well or 384-well plates and induce TRPM4 expression with tetracycline.

-

Load the cells with the Na+-sensitive dye.

-

Prepare compound plates with serial dilutions of this compound.

-

Add the compounds to the cell plates and incubate.

-

Initiate Na+ influx by adding the stimulus buffer containing ionomycin.

-

Measure the change in fluorescence over time using a fluorescence plate reader.

-

The inhibition of Na+ influx by this compound will result in a decreased fluorescence signal.

-

Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanism of Action

TRPM4 is a crucial regulator of cellular membrane potential. Its activation by intracellular calcium leads to an influx of monovalent cations (primarily Na+), causing membrane depolarization. This depolarization has significant downstream effects in various cell types. This compound, by binding to its allosteric site, prevents this depolarization and modulates these signaling pathways.

TRPM4 in Cardiac Conduction

In cardiac cells, particularly in the conduction system, TRPM4 contributes to the electrical activity that governs the heartbeat.[2][3] Dysregulation of TRPM4 activity due to mutations can lead to cardiac arrhythmias.[4]

TRPM4 in Cancer Cell Migration

In several types of cancer, TRPM4 is overexpressed and contributes to cancer progression, particularly by promoting cell migration and invasion.[5][6] The depolarization caused by TRPM4 activity can modulate calcium signaling and the function of adhesion molecules, both of which are critical for cell movement.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing a TRPM4 inhibitor like this compound involves a multi-step workflow, from initial screening to detailed electrophysiological validation.

Conclusion

This compound represents a significant tool for probing the function of the TRPM4 channel and a promising lead for the development of novel therapeutics. Its well-defined allosteric binding site, located at a critical juncture for channel gating, offers a clear target for structure-based drug design. This technical guide provides a foundational resource for researchers aiming to further explore the pharmacology of TRPM4 and leverage this knowledge for the creation of more potent and selective modulators. The detailed experimental protocols and pathway diagrams included herein are intended to facilitate the replication and extension of these important findings.

References

Methodological & Application

Application Notes and Protocols for Trpm4-IN-2 In Vitro Assays

Introduction

Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel that is permeable to monovalent cations such as Na+ and K+, but not to divalent cations like Ca2+.[1][2][3][4] Its activation is dependent on intracellular calcium levels and leads to membrane depolarization.[2][5] This depolarization modulates the electrochemical gradient for other ions, thereby influencing cellular processes like calcium signaling, immune responses, and insulin secretion.[6][7][8] Dysregulation of TRPM4 has been implicated in several diseases, including cardiac arrhythmias and cancer.[7][9][10]

Trpm4-IN-2, also known as NBA, is a potent and selective small-molecule inhibitor of the TRPM4 channel.[9][11] It serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of TRPM4. These application notes provide detailed protocols for characterizing the in vitro activity of this compound using common cell-based assays.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against the TRPM4 channel has been quantified using various experimental setups.

| Compound | Parameter | Value | Cell Line | Assay Type | Reference |

| This compound (NBA) | IC50 | 0.16 µM | - | Not Specified | [9][11] |

| This compound (NBA) | % Inhibition | 88 ± 9% at 50 µM | DU145 (Prostate Cancer) | Electrophysiology | [9] |

Signaling Pathway of TRPM4

TRPM4 activation is initiated by an increase in intracellular calcium ([Ca2+]i), often resulting from signaling cascades that trigger Ca2+ release from internal stores or influx from the extracellular space. Once activated, TRPM4 allows Na+ influx, leading to depolarization of the plasma membrane. This depolarization reduces the electrical driving force for Ca2+ entry through other channels, such as store-operated Ca2+ entry (SOCE) channels, acting as a negative feedback mechanism on calcium signaling.[2][6][8]

Experimental Protocols

Electrophysiology Assay: Whole-Cell Patch-Clamp

This protocol is the gold standard for directly measuring ion channel currents and assessing the potency and mechanism of inhibitors like this compound.

Methodology:

-

Cell Preparation:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, and desired free Ca2+ concentration (e.g., 100 µM CaCl2 to elicit currents), buffered with EGTA (pH adjusted to 7.2 with CsOH).[12]

-

This compound Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store at -20°C.[9] Dilute to final concentrations in the external solution immediately before use.

-

-

Recording Procedure:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Using a borosilicate glass micropipette (2-5 MΩ resistance) filled with the internal solution, approach a single cell.

-

Establish a giga-ohm (GΩ) seal and then rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV. Apply voltage steps (e.g., from -100 mV to +100 mV) to generate current-voltage (I-V) relationship curves.[2]

-

TRPM4 currents will be activated by the Ca2+ diffusing from the pipette into the cell.[12]

-

-

Inhibitor Application:

-

Record stable baseline currents for several minutes.

-

Perfuse the chamber with the external solution containing various concentrations of this compound.

-

Record the inhibited current until a steady-state effect is observed.

-

To confirm the specificity of the current, at the end of the experiment, replace extracellular Na+ with an impermeable cation like N-methyl-D-glucamine (NMDG+).[12]

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage (e.g., +80 mV) before and after drug application.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a Hill equation to determine the IC50 value.

-

Fluorescence-Based Sodium Influx Assay

This high-throughput compatible assay measures TRPM4 activity by detecting changes in intracellular sodium concentration using a fluorescent indicator.[1]

Methodology:

-

Cell Plating: Seed HEK293 cells stably expressing TRPM4 in black-walled, clear-bottom 96- or 384-well microplates and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing a sodium-sensitive dye (e.g., Asante Natrium Green-II AM).

-

Remove the culture medium and add the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Wash the cells with a suitable assay buffer (e.g., HBSS).

-

Add assay buffer containing different concentrations of this compound or vehicle control (DMSO) to the wells.

-

Incubate for 5-10 minutes.

-

-

Assay Execution:

-

Place the plate into a kinetic plate reader (e.g., FLIPR, FlexStation).

-

Measure baseline fluorescence for 1-2 minutes.[1]

-

Use the instrument's injection system to add a TRPM4 activator (e.g., a Ca2+ ionophore like Ionomycin) to all wells simultaneously to trigger Ca2+-dependent Na+ influx.

-

Continue to measure the fluorescence signal kinetically for 5-10 minutes.[1]

-

-

Data Analysis:

-

Normalize the fluorescence data to the baseline reading for each well.

-

Determine the maximum fluorescence change or the area under the curve after activator addition.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Generate a dose-response curve and calculate the IC50.

-

Calcium Imaging Assay

This assay indirectly assesses TRPM4 function by measuring its impact on intracellular Ca2+ dynamics. Inhibition of TRPM4 can lead to a larger or more sustained Ca2+ influx through other channels due to the maintenance of a favorable negative membrane potential.[6][13]

References

- 1. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. bmbreports.org [bmbreports.org]

- 5. TRPM4 - Wikipedia [en.wikipedia.org]

- 6. TRPM4 links calcium signaling to membrane potential in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. TRPM4 in Cancer—A New Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. apexbt.com [apexbt.com]

- 12. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRPM4 links calcium signaling to membrane potential in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TRPM4-IN-2 in Whole-Cell Patch Clamp Recording

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes, including the regulation of membrane potential and calcium homeostasis.[1][2] Dysregulation of TRPM4 has been implicated in a range of pathologies, making it a significant target for drug discovery. TRPM4-IN-2 (also known as NBA) is a potent inhibitor of the TRPM4 channel and serves as a valuable pharmacological tool for investigating its function.[3]

These application notes provide a detailed protocol for the characterization of TRPM4 currents and their inhibition by this compound using the whole-cell patch clamp technique.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound on TRPM4 channels has been determined using electrophysiological recordings. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Species | IC50 (µM) | Application Method | Reference |

| Human | 0.16 | Not specified | [3] |

| Human | 0.187 | Intracellular | [4] |

| Mouse | 0.119 | Intracellular | [4] |

Note: The potency of TRPM4 inhibitors can exhibit species-specific differences. It is recommended to validate the optimal concentration for your specific experimental model.

Signaling Pathway

TRPM4 channels are activated by an increase in intracellular calcium ([Ca2+]i), leading to an influx of monovalent cations (primarily Na+), which in turn causes membrane depolarization. This depolarization can modulate various downstream cellular processes.

Experimental Protocols

Whole-Cell Patch Clamp Recording of TRPM4 Currents

This protocol is designed for recording TRPM4 currents from cells endogenously expressing or overexpressing the channel.

Materials:

-

Cells: HEK293, DU145, or other suitable cell line expressing TRPM4.

-

Patch Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

-

Borosilicate glass capillaries: For pulling patch pipettes.

-

This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C or -80°C.[3]

Solutions:

| Solution | Component | Concentration (mM) |

| External (Bath) Solution | NaCl | 140 |

| CaCl2 | 0.5 | |

| MgCl2 | 3 | |

| HEPES | 10 | |

| Glucose | to adjust osmolarity to ~330 mOsm | |

| Adjust pH to 7.2 with NaOH | ||

| Internal (Pipette) Solution | Cs-glutamate | 140 |

| HEDTA | 10 | |

| HEPES | 10 | |

| NaCl | 8 | |

| MgCl2 | 12.24 | |

| CaCl2 | 0.00049 (for ~10 µM free Ca2+) | |

| Adjust pH to 7.2 with CsOH |

Note: The free Ca2+ concentration in the internal solution is critical for TRPM4 activation and can be calculated using software such as MaxChelator. The composition of solutions can be adapted based on the specific cell type and experimental goals.[1]

Procedure:

-

Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.

-

Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Place the coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell at a holding potential of 0 mV.

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) to elicit TRPM4 currents.[5] Alternatively, a step protocol can be used (e.g., steps from -80 mV to +100 mV in 20 mV increments for 200 ms).[1]

-

Record baseline currents for a stable period.

-

-

Application of this compound:

-

Dilute the this compound stock solution to the desired final concentration in the external solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.

-

Apply the this compound containing solution via the perfusion system.

-

Record the inhibited currents until a steady-state effect is observed. A concentration of 50 µM has been shown to block approximately 88% of endogenous TRPM4 currents in DU145 cells.[3]

-

-

Washout: Perfuse the chamber with the control external solution to observe the reversibility of the inhibition.

-

Data Analysis:

-

Measure the current amplitude at a specific positive potential (e.g., +100 mV) before and after the application of this compound.

-

Calculate the percentage of inhibition.

-

Construct a dose-response curve if multiple concentrations are tested to determine the IC50.

-

Experimental Workflow

The following diagram illustrates the key steps in a whole-cell patch clamp experiment to test the effect of this compound.

Logical Relationship of the Experiment

The experimental design is based on a before-and-after comparison to isolate the effect of this compound on TRPM4 channel activity.

References

- 1. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPM4 channel inhibitors 9-phenanthrol and glibenclamide differentially decrease guinea pig detrusor smooth muscle whole-cell cation currents and phasic contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 5. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]

Application Notes and Protocols for Trpm4-IN-2 in Cell-Based TRPM4 Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Trpm4-IN-2, a potent inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, in cell-based assays. The following sections offer a comprehensive guide to understanding the underlying signaling pathways, experimental workflows, and quantitative data analysis for assessing TRPM4 activity.

Introduction to TRPM4 and this compound

The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel permeable to monovalent cations like sodium (Na⁺) and potassium (K⁺)[1][2]. It is not permeable to divalent cations such as calcium (Ca²⁺). TRPM4 is widely expressed in various tissues and plays a crucial role in numerous physiological processes by modulating cell membrane potential in response to changes in intracellular Ca²⁺ concentration[1][2][3]. Dysregulation of TRPM4 has been implicated in several pathologies, including cardiovascular diseases, immune disorders, and cancer, making it a promising therapeutic target[3][4][5].

This compound (also known as NBA) is a potent and selective small molecule inhibitor of the TRPM4 channel.[6][7] It provides a valuable pharmacological tool for studying the physiological and pathological roles of TRPM4 and for screening for novel therapeutic agents.

Quantitative Data for this compound

The inhibitory potency of this compound against the TRPM4 channel has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Assay Type | Species | IC₅₀ (µM) | Reference |

| HEK293 | Fluorescence-based Na⁺ influx | Human | 0.16 | [6] |

| HEK293 | Fluorescence-based Na⁺ influx | Human | 0.4 | [6] |

| TsA-201 | Electrophysiology (Patch Clamp) | Human | ~0.125 | [7] |

| TsA-201 | Electrophysiology (Patch Clamp) | Mouse | ~0.215 | [7] |

| DU145 | Electrophysiology (Patch Clamp) | Human | 50 µM blocked 88 ± 9% of current | [6] |

TRPM4 Signaling Pathway and Inhibition by this compound

The activity of the TRPM4 channel is initiated by an increase in intracellular calcium concentration. This rise in Ca²⁺ can be triggered by various upstream signaling events, such as activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the release of Ca²⁺ from intracellular stores or influx from the extracellular space. Once activated, TRPM4 allows the influx of Na⁺, leading to membrane depolarization. This change in membrane potential can then influence other voltage-dependent cellular processes. This compound exerts its effect by directly blocking the TRPM4 channel, thereby preventing Na⁺ influx and subsequent membrane depolarization.

TRPM4 activation by intracellular calcium and its inhibition by this compound.

Experimental Protocols

Two primary methods for assessing TRPM4 activity in response to this compound are detailed below: a fluorescence-based sodium influx assay and an electrophysiology-based patch-clamp assay.

Fluorescence-Based Sodium Influx Assay

This high-throughput compatible assay measures TRPM4 activity by detecting changes in intracellular Na⁺ concentration using a Na⁺-sensitive fluorescent dye.

Workflow for the fluorescence-based sodium influx assay.

Materials:

-

Cells stably or transiently expressing TRPM4 (e.g., HEK293-TRPM4)

-

96-well black, clear-bottom assay plates

-

This compound stock solution (in DMSO)

-

Asante Natrium Green-II (ANG-II) AM ester (or similar Na⁺ indicator)[8]

-

Pluronic F-127

-

Ionomycin

-

Assay Buffer (Na⁺-free for loading): 140 mM NMDG-Cl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with KOH.

-

Stimulus Buffer (5x): 700 mM NaCl, 4 mM CaCl₂, 4 mM MgCl₂, 40 mM HEPES, pH 7.2 with NaOH, containing 50 µM ionomycin.[8]

-

Fluorescence plate reader with excitation at ~488 nm and emission at ~540 nm.[8]

Procedure:

-

Cell Plating: Seed TRPM4-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading:

-

Prepare a dye loading solution of 5 µM Asante Natrium Green-II AM with 0.1% Pluronic F-127 in Na⁺-free assay buffer.[8]

-

Aspirate the culture medium from the cells and wash once with Na⁺-free assay buffer.

-

Add 100 µL of the dye loading solution to each well and incubate for 45-60 minutes at room temperature in the dark.[8]

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).

-

Aspirate the dye loading solution and wash the cells twice with assay buffer.

-

Add 80 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

TRPM4 Activation and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Set the reader to record fluorescence kinetically (e.g., every 2 seconds for 1-2 minutes).

-

Initiate recording to establish a baseline fluorescence.

-

After a short baseline reading, add 20 µL of the 5x stimulus buffer to each well to activate TRPM4.[8]

-

Continue recording the fluorescence signal.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Electrophysiology-Based Patch-Clamp Assay

This "gold standard" technique directly measures the ion currents through the TRPM4 channels in the cell membrane, providing detailed information about channel inhibition.

Materials:

-

Cells expressing TRPM4

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

-

Micromanipulator

-

Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with NaOH.

-

Pipette Solution (Intracellular): 140 mM CsCl, 10 mM HEPES, 10 mM BAPTA, 8.7 mM CaCl₂ (to achieve ~300 µM free Ca²⁺), pH 7.2 with CsOH.

-

This compound stock solution (in DMSO)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording Configuration:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the bath solution.

-

Using the micromanipulator, approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage ramp or step protocol (e.g., ramps from -100 mV to +100 mV) to elicit TRPM4 currents. The presence of high free Ca²⁺ in the pipette will activate the channels.

-

Record baseline TRPM4 currents.

-

-

Compound Application:

-

Perfuse the bath with a solution containing the desired concentration of this compound.

-

Continuously record the currents to observe the inhibitory effect of the compound.

-

To determine the IC₅₀, apply a range of this compound concentrations.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after compound application.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percent inhibition against the this compound concentration and fit the data to determine the IC₅₀.

-

Concluding Remarks

The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of this compound on the TRPM4 channel. The choice between the fluorescence-based assay and the patch-clamp technique will depend on the specific research needs, with the former being ideal for high-throughput screening and the latter providing more detailed biophysical characterization. Careful execution of these protocols will enable researchers to effectively investigate the role of TRPM4 in their systems of interest and to discover and characterize novel modulators of this important ion channel.

References

- 1. The Ca2+-activated cation channel TRPM4 is a positive regulator of pressure overload-induced cardiac hypertrophy | eLife [elifesciences.org]

- 2. Ion Channel Screening and profiling with Functional Assays - Creative Biogene [creative-biogene.com]

- 3. researchgate.net [researchgate.net]

- 4. Structures of the Calcium-activated Non-Selective Cation Channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 6. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trpm4-IN-2 in an In Vivo Animal Model for Cardiac Arrhythmia

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 4 (TRPM4) ion channel is a calcium-activated non-selective cation channel that plays a crucial role in the electrical activity of cardiomyocytes.[1][2] Its involvement in membrane depolarization suggests that it contributes to the genesis of cardiac arrhythmias, particularly in conditions of intracellular calcium overload.[1][2] Consequently, TRPM4 has emerged as a promising therapeutic target for the development of novel anti-arrhythmic drugs.

Trpm4-IN-2, also known as NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid), is a potent and selective inhibitor of the TRPM4 channel.[3][4][5] In vitro studies have demonstrated its efficacy in blocking both human and mouse TRPM4 channels with high affinity, making it a valuable tool for investigating the role of TRPM4 in cardiac pathophysiology and for preclinical evaluation of TRPM4-targeted therapies.[4][5][6]

These application notes provide detailed protocols for the use of this compound in a murine model of ischemia-reperfusion-induced cardiac arrhythmia. Additionally, protocols for utilizing Trpm4 knockout and overexpression mouse models are included to offer alternative and complementary approaches for studying the function of this ion channel.

Data Presentation

Table 1: In Vitro Potency of this compound (NBA)

| Species | IC50 (Intracellular Application) | IC50 (Extracellular Application) | Reference |

| Human | 0.187 µM | 0.125 µM | [4] |

| Mouse | 0.119 µM | 0.215 µM | [4] |

Table 2: Electrophysiological Effects of TRPM4 Inhibition by 9-phenanthrol in Mouse Models

| Experimental Model | 9-phenanthrol Concentration | Observed Effect | Reference |

| Isolated Mouse Ventricle (Hypoxia-Reoxygenation) | 10 µM | 60% reduction in Early Afterdepolarizations (EADs) | [7] |

| Isolated Mouse Ventricle (Hypoxia-Reoxygenation) | 100 µM | Complete abolishment of EADs | [7] |

| Isolated Mouse and Rat Atria | IC50 of 7.8 µM | Reversible reduction in the rate of spontaneous action potentials | [7] |

| Isolated Rat Heart (Ischemia-Reperfusion) | 20 µM (pre-treatment) | Prevention of decreased contractile function and occurrence of ventricular fibrillation/tachycardia | [7] |

Table 3: Phenotypes of Genetically Modified Mouse Models Targeting Trpm4

| Mouse Model | Phenotype | Experimental Context | Reference |

| Trpm4 Knockout (KO) | Less likely to develop ischemia-induced arrhythmias. | Acute ischemia via ligation of the left anterior descending (LAD) coronary artery for 30 minutes. | [1] |

| Trpm4 Knockout (KO) | Shorter action potential duration in atrial cardiomyocytes. | Isolated atrial cardiomyocyte electrophysiology. | [2] |

| AAV9-mediated TRPM4 Overexpression | More prone to premature ventricular ectopic beats. | During exercise-induced β-adrenergic stress. | [8][9] |

Experimental Protocols

Protocol 1: In Vivo Administration of this compound for Ischemia-Reperfusion-Induced Arrhythmia in Mice

This protocol is designed to assess the anti-arrhythmic potential of this compound in a well-established mouse model of cardiac injury.

1. Animal Model:

-

Adult male C57BL/6 mice (8-12 weeks old).

-

Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. This compound Formulation and Administration:

-

Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common vehicle for intravenous administration of small molecules. The final DMSO concentration should be kept low to avoid toxicity.

-

Dosage: Based on the in vitro potency and doses used for other TRPM4 inhibitors like 9-phenanthrol, a starting dose range of 1-10 mg/kg for this compound can be explored. Dose-response studies are recommended to determine the optimal effective dose.

-

Administration: Intravenous (IV) injection via the tail vein is recommended for rapid bioavailability. The compound should be administered 15-30 minutes prior to the induction of ischemia.

3. Ischemia-Reperfusion Surgery:

-

Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Intubate the mouse and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a slipknot using an 8-0 silk suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

-

Maintain ischemia for 30 minutes.

-

Release the slipknot to allow for reperfusion of the coronary artery.

4. Electrocardiogram (ECG) Monitoring:

-

Record a baseline ECG before drug administration.

-

Continuously monitor the ECG throughout the ischemic and reperfusion periods (typically 30-60 minutes of reperfusion).

-

Analyze the ECG recordings for the incidence and duration of ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF).

5. Data Analysis:

-

Quantify the arrhythmia score based on the number and duration of arrhythmic events.

-

Compare the arrhythmia scores between the vehicle-treated and this compound-treated groups.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Protocol 2: Utilizing Trpm4 Knockout (KO) Mice for Arrhythmia Studies

This protocol uses a genetic approach to validate the role of TRPM4 in cardiac arrhythmia.

1. Animal Model:

-

Trpm4 knockout (KO) mice and their wild-type (WT) littermates.

-

Age and sex-matched cohorts should be used.

2. Arrhythmia Induction:

-

Ischemia-Reperfusion Model: Follow the surgical procedure described in Protocol 1.

-

Stress-Induced Model: Administer a β-adrenergic agonist such as isoproterenol (e.g., 1-2 mg/kg, intraperitoneal injection) to induce cardiac stress and arrhythmias.